molecular formula C16H19N3O3S B2585995 (E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide CAS No. 1798283-59-6

(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2585995
CAS No.: 1798283-59-6
M. Wt: 333.41
InChI Key: VFXFFQJQDRCWGL-CSKARUKUSA-N
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Description

(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications

  • Anti-Inflammatory and Analgesic Potential : Küçükgüzel et al. (2013) synthesized novel derivatives of celecoxib, including compounds related to your specified chemical. These compounds showed promising anti-inflammatory and analgesic activities without causing significant tissue damage in the liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

  • Antimicrobial Activity : A study by Sarvaiya et al. (2019) focused on the synthesis and antimicrobial activity of compounds including arylazopyrazole pyrimidones. These compounds, structurally related to the one , exhibited significant activity against various bacteria and fungi, indicating their potential in antimicrobial treatments (Sarvaiya et al., 2019).

  • Crystal Structure and Conformation Differences : Borges et al. (2014) reported on the crystal structures of similar compounds, revealing significant conformational differences that could influence their biological activities. This study aids in understanding how structural variations can impact the efficacy of such compounds in biological systems (Borges et al., 2014).

  • Potential in Plant Biology : Oh et al. (2017) identified a compound structurally related to the one you mentioned, which showed ethylene-like biological activity in Arabidopsis seedlings. This suggests potential applications in plant biology and agriculture (Oh et al., 2017).

  • Cancer Research : Gomha et al. (2016) synthesized a series of compounds, including benzenesulfonamide derivatives, showing promising anti-tumor activities against hepatocellular carcinoma cell lines. This indicates the potential of such compounds in developing new cancer therapies (Gomha et al., 2016).

  • Synthesis and Characterization : Various studies like those by Meierhoefer et al. (2005) and Pişkin et al. (2020) have focused on the synthesis and characterization of related compounds, which are crucial steps in understanding their properties and potential applications in various fields (Meierhoefer et al., 2005); (Pişkin et al., 2020).

Properties

IUPAC Name

(E)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19-16-7-9-22-12-14(16)15(18-19)11-17-23(20,21)10-8-13-5-3-2-4-6-13/h2-6,8,10,17H,7,9,11-12H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXFFQJQDRCWGL-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.